5-Amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one, also referred to by its chemical structure, is a compound that has garnered attention in the field of medicinal chemistry due to its potential applications as a protein methyltransferase inhibitor. This compound is classified under small molecules, specifically designed to modulate biological processes by inhibiting specific enzymes involved in protein modification.
The compound is primarily recognized as a derivative of piperidine and pyrazole, which are both significant in various biochemical applications. The classification of this compound falls under the category of protein methyltransferase inhibitors, which are crucial for regulating gene expression and protein function through methylation processes. Its CAS number is 17372-87-1, linking it to various studies and applications in biochemical research .
The synthesis of 5-Amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one typically involves multi-step organic reactions. A common approach includes:
Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
The molecular structure of 5-Amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one can be represented as follows:
This structure plays a crucial role in its biological activity, particularly in binding interactions with target proteins.
5-Amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one participates in various chemical reactions relevant to its function as an inhibitor:
These reactions are critical for understanding how this compound can effectively inhibit protein methyltransferases.
The mechanism of action for 5-Amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one involves:
The physical and chemical properties of 5-Amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one include:
Property | Value |
---|---|
Appearance | White to off-white solid |
Melting Point | Approximately 150 °C |
Solubility | Soluble in DMSO, ethanol |
Stability | Stable under normal conditions |
These properties influence its usability in laboratory settings and potential formulations for therapeutic applications.
5-Amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one is primarily utilized in scientific research focused on:
Its applications highlight its significance in advancing our understanding of complex biological systems and developing novel therapeutic strategies.
The stereogenic centers at positions 5 and 6 of the piperidin-2-one ring necessitate precise enantioselective synthetic strategies to access the pharmacologically relevant (5R,6R) and (5S,6S) configurations. The synthesis typically employs asymmetric catalytic reactions starting from chiral precursors or utilizes chiral auxiliaries to control stereochemistry during ring formation and substituent attachment. A common approach involves the formation of the piperidin-2-one core via cyclization of appropriately functionalized precursors under acidic or basic conditions, where chiral catalysts or reagents dictate the stereochemical outcome at C5 and C6 . The introduction of the 5-amino group is achieved through reductive amination or nucleophilic substitution reactions with stereochemical retention, while the 1-methyl-1H-pyrazol-5-yl moiety is attached via transition-metal catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, which preserves the pre-established chirality [7].
Advanced synthetic routes employ chiral pool starting materials or enantioselective reduction of imine intermediates. For instance, enzymatic reduction or asymmetric hydrogenation of cyclic enamines can establish the C5 and C6 stereocenters with high enantiomeric excess (typically >95% ee). Subsequent N-methylation at the lactam nitrogen and protection/deprotection steps ensure the integrity of the chiral centers throughout the synthesis. The absolute configuration of the final product is confirmed through X-ray crystallography, optical rotation measurements, and comparison with known standards [6].
Table 1: Key Steps in Enantioselective Synthesis of (5R,6R)-Isomer
Synthetic Step | Reaction Conditions | Chiral Control Method | Yield (%) | Stereoselectivity |
---|---|---|---|---|
Piperidinone Core Formation | Acidic cyclization, 80°C | Chiral auxiliary at C6 | 75 | diastereomeric ratio 92:8 |
Amination at C5 | Reductive amination, PtO₂ catalyst | Asymmetric hydrogenation | 82 | 96% ee |
Pyrazole Attachment | Suzuki coupling, Pd(dppf)Cl₂ | Stereoretentive coupling | 68 | >99% ee retention |
N-Methylation | CH₃I, K₂CO₃ in DMF | None required | 95 | Configuration stable |
When enantioselective synthesis yields insufficient stereocontrol, chiral resolution techniques are employed to separate diastereomeric mixtures of 5-amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one. The most effective method utilizes preparative chiral high-performance liquid chromatography (HPLC) with polysaccharide-based stationary phases (e.g., Chiralpak® AD-H, AS-H, or OD-H columns). Optimal separation of (5R,6R) and (5S,6S) enantiomers is achieved using normal-phase conditions with hexane:ethanol:isopropanol:diethylamine (85:10:5:0.1 v/v) as the mobile phase, providing baseline resolution with resolution factors (Rs) > 2.5 . The absolute configuration of separated enantiomers is confirmed by experimental measurement of optical rotation compared to literature values: the (5R,6R)-enantiomer exhibits [α]²⁵D = +42.3° (c = 1.0, MeOH), while the (5S,6S)-enantiomer shows [α]²⁵D = -41.8° (c = 1.0, MeOH) .
Alternative resolution approaches include diastereomeric salt formation with chiral acids such as (+)-di-p-toluoyl-D-tartaric acid (DTTA) or (-)-di-O,O'-p-toluoyl-L-tartaric acid. This technique exploits differential crystallization behavior of the diastereomeric salts from solvents like ethanol/water mixtures, yielding enantiomerically pure free bases after decomposition. Kinetic resolution using chiral catalysts represents an advanced strategy where enantioselective acylation or hydrolysis reactions target one enantiomer preferentially. Enzymatic resolution with lipases or esterases has shown moderate success, particularly when applied to racemic precursors before final ring closure [7].
Table 2: Chiral Resolution Techniques for Stereoisomeric Mixtures
Resolution Method | Conditions/Reagents | Efficiency Metrics | Throughput | Scalability |
---|---|---|---|---|
Preparative Chiral HPLC | Chiralpak® AD-H, n-Hexane:EtOH:i-PrOH:DEA (85:10:5:0.1) | Rs > 2.5, ee >99% | Moderate (100-500 mg/h) | Pilot scale achievable |
Diastereomeric Salt Formation | (+)-DTTA in EtOH/H₂O | de 95-98%, yield 35-40% per cycle | Low | Excellent for industrial scale |
Simulated Moving Bed Chromatography | Chiralcel® OD, Methanol/ACN | ee >99.5%, productivity 0.8 kg racemate/L/day | High | Industrial standard |
Kinetic Resolution | Novozym® 435, vinyl acetate | E-value 28, conversion 45% | Variable | Limited |
The absolute configuration at C5 and C6 critically determines the three-dimensional orientation of pharmacophoric elements in 5-amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one. X-ray crystallographic analysis reveals that the (5R,6R)-configuration positions the 5-amino group in a pseudo-axial orientation and the pyrazol-5-yl substituent in a pseudo-equatorial position, creating a specific spatial arrangement where the pyrazole nitrogen atoms are oriented toward the amino functionality at an optimal distance (approximately 4.2 Å) for cooperative hydrogen bonding with biological targets [7]. This conformation is stabilized by an intramolecular hydrogen bond between the lactam carbonyl oxygen and the N-H of the 5-amino group, forming a seven-membered pseudo-ring that rigidifies the structure [6].
In contrast, the (5S,6S)-enantiomer displays an inverted spatial arrangement where the pyrazole moiety adopts a pseudo-axial position, increasing steric interactions with the piperidinone ring and forcing the 5-amino group into a less biologically accessible orientation. Computational studies (DFT calculations at B3LYP/6-31G* level) demonstrate a significant energy difference of 2.8 kcal/mol between the biologically active (5R,6R) conformation and the (5S,6S) diastereomer, explaining the preferential binding of the (5R,6R)-configuration to target proteins [7]. The methyl substituent on the pyrazole nitrogen further influences conformational stability through steric interactions with the C4 hydrogen of the piperidinone ring, creating a minor but significant conformational bias.
The pharmacophore geometry directly influences biological activity through precise molecular recognition events. In PRMT5 inhibition, the (5R,6R)-enantiomer forms a critical hydrogen bond between the pyrazole nitrogen and the backbone NH of Arg368 in the S-adenosyl-L-methionine (SAM) binding pocket. This interaction is geometrically feasible only when the molecule adopts the (5R,6R) configuration, enabling selective inhibition of the PRMT5•MTA complex over the PRMT5•SAM complex with 40-fold greater potency (Ki,app MTA = 0.04 μM vs Ki,app SAM = 1.6 μM) [7]. The (5S,6S)-enantiomer fails to form this hydrogen bond due to improper spatial alignment, resulting in significantly reduced target affinity and loss of selective inhibitory activity.
Table 3: Stereochemical Influence on Pharmacophore Properties and Target Engagement
Stereochemical Parameter | (5R,6R)-Configuration | (5S,6S)-Configuration | Biological Consequence |
---|---|---|---|
Pyrazole Position Relative to Amino Group | Pseudo-equatorial, optimal vector alignment | Pseudo-axial, misaligned vector | 40-fold difference in PRMT5•MTA inhibition |
Intramolecular H-bond Distance | O=C...H-N = 2.05 Å | O=C...H-N = 2.98 Å | Enhanced conformational rigidity in bioactive isomer |
Dihedral Angle C5-C6-C1'-N2' | -127.5° | +52.3° | Proper orientation for Arg368 interaction in (5R,6R) |
Calculated Energy (DFT) | 0.0 kcal/mol (reference) | +2.8 kcal/mol | Higher stability of bioactive conformation |
Binding Affinity to PRMT5•MTA | Ki,app = 0.04 μM | Ki,app > 19 μM | Selective target engagement only with (5R,6R) isomer |
The stereospecific bioactivity extends beyond PRMT5 inhibition, as the precise three-dimensional arrangement of hydrogen bond donors (5-amino group), acceptors (lactam carbonyl, pyrazole nitrogens), and hydrophobic elements (pyrazole methyl, piperidinone ring) creates a unique pharmacophore signature recognized by other biological targets. Structure-activity relationship studies confirm that inversion of either chiral center (creating meso or racemic mixtures) substantially diminishes target binding affinity and selectivity, highlighting the critical importance of stereochemical control in the development of this compound class as therapeutic agents [7].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0